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Compound of Interest

Compound Name: SURFONIC JL 80X

Cat. No.: B1166411 Get Quote

Technical Support Center: Protein Assays and
SURFONIC JL-80X
This technical support center provides guidance for researchers, scientists, and drug

development professionals who are using the Bradford protein assay in the presence of the

nonionic surfactant SURFONIC JL-80X.

Frequently Asked Questions (FAQs)
Q1: Does SURFONIC JL-80X interfere with the Bradford protein assay?

Yes, SURFONIC JL-80X is a nonionic surfactant and is expected to interfere with the standard

Bradford protein assay. Nonionic detergents can interact with the Coomassie Brilliant Blue G-

250 dye, leading to a false increase in absorbance at 595 nm and consequently an

overestimation of the protein concentration.

Q2: What is the mechanism of interference of SURFONIC JL-80X in the Bradford assay?

SURFONIC JL-80X, being a nonionic surfactant, can interfere with the Bradford assay in a few

ways. It can interact with the Coomassie dye, causing a shift in its absorbance spectrum even

in the absence of protein. Additionally, it can bind to proteins, potentially altering their

conformation and affecting their interaction with the dye. The hydrophobic and hydrophilic
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domains of the surfactant can compete with the protein for binding to the dye, disrupting the

equilibrium of the dye-protein complex formation.

Q3: At what concentration does SURFONIC JL-80X start to interfere with the Bradford assay?

While direct quantitative data for SURFONIC JL-80X is not readily available, its chemical

similarity to Triton X-100 suggests that interference becomes significant at concentrations

above 0.1% (v/v). For accurate results, it is recommended to keep the concentration of

SURFONIC JL-80X in the final assay solution as low as possible.

Q4: Can I still use the Bradford assay if my samples contain SURFONIC JL-80X?

It is possible to use the Bradford assay with samples containing low concentrations of

SURFONIC JL-80X. However, it is crucial to include the same concentration of the surfactant in

your protein standards and blank to compensate for the interference. For concentrations of

SURFONIC JL-80X above 0.1%, it is highly recommended to either remove the detergent from

the sample or use an alternative, detergent-compatible protein assay.

Q5: What are the alternatives to the Bradford protein assay when SURFONIC JL-80X is

present?

Several alternative protein assays are more compatible with detergents like SURFONIC JL-

80X. These include:

Bicinchoninic Acid (BCA) Assay: This assay is generally more resistant to nonionic

detergents than the Bradford assay.

Detergent-Compatible (DC) Protein Assays: Several commercially available kits are

specifically formulated to be compatible with a wide range of detergents, including nonionic

surfactants. These are often based on the Lowry assay but have been modified to tolerate

interfering substances.

Commercially available detergent-compatible Bradford assays: Some suppliers offer

modified Bradford assay reagents that show increased tolerance to common detergents.[1]

[2]
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Problem Possible Cause Solution

High background absorbance

in the blank

The concentration of

SURFONIC JL-80X in the

blank is high enough to

interact with the Coomassie

dye.

Prepare a new blank solution

that contains the exact same

concentration of SURFONIC

JL-80X as your samples. If the

background is still too high, the

detergent concentration is

likely too high for the standard

Bradford assay. Consider

using a detergent-compatible

assay or removing the

detergent.

Inconsistent or non-linear

standard curve

The presence of SURFONIC

JL-80X is affecting the dye-

protein binding in a non-linear

fashion.

Ensure that the concentration

of SURFONIC JL-80X is

identical in all standards and

the blank. If the problem

persists, the interference is too

significant for this method.

Switch to a detergent-

compatible assay.

Overestimation of protein

concentration

SURFONIC JL-80X is causing

a false positive signal by

interacting with the Coomassie

dye.

Validate your results with an

alternative, detergent-

compatible protein assay (e.g.,

BCA or a DC assay). If the

values from the alternative

assay are significantly lower,

the Bradford assay results are

likely inflated due to detergent

interference.

Precipitate forms upon adding

Bradford reagent

High concentrations of

SURFONIC JL-80X or other

components in the sample

buffer may cause the dye to

precipitate.

Dilute the sample in a buffer

compatible with the Bradford

assay to reduce the

concentration of interfering

substances. If dilution is not

possible without losing the
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protein signal, detergent

removal prior to the assay is

necessary.

Quantitative Data Summary
The following table summarizes the tolerance of different protein assays to nonionic detergents

like Triton X-100. Given the chemical similarity, SURFONIC JL-80X is expected to have a

comparable interference profile.

Assay Method
Interfering
Substance

Tolerable
Concentration
(approximate)

Effect of
Interference

Standard Bradford

Assay
Triton X-100 < 0.1% (v/v)

Overestimation of

protein concentration.

[3][4]

BCA Assay Triton X-100 up to 5% (v/v)

Less interference

compared to Bradford.

[4][5]

DC Protein Assay Triton X-100 up to 10% (v/v)

Formulated for high

detergent

compatibility.[6]

Experimental Protocols
Protocol 1: Standard Bradford Protein Assay with
Detergent Control
Objective: To determine protein concentration in samples containing a low concentration of

SURFONIC JL-80X.

Materials:

Bradford reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and methanol)
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Protein standard solution (e.g., Bovine Serum Albumin, BSA, at 2 mg/mL)

Buffer used to prepare the protein samples (containing the same concentration of

SURFONIC JL-80X as the samples)

Unknown protein samples containing SURFONIC JL-80X

Spectrophotometer and cuvettes or a microplate reader

Procedure:

Prepare Protein Standards: Prepare a series of protein standards by diluting the BSA stock

solution with the sample buffer containing SURFONIC JL-80X. A typical concentration range

is 0.1 to 1.0 mg/mL.

Prepare Blank: Use the sample buffer containing SURFONIC JL-80X as the blank.

Assay:

Pipette 10 µL of each standard, unknown sample, and the blank into separate test tubes

or microplate wells.

Add 200 µL of Bradford reagent to each tube or well.

Mix well and incubate at room temperature for 5 minutes.

Measurement: Measure the absorbance at 595 nm.

Calculation: Subtract the absorbance of the blank from the absorbance of the standards and

unknown samples. Plot the absorbance of the standards versus their concentration to create

a standard curve. Determine the concentration of the unknown samples from the standard

curve.

Protocol 2: Acetone Precipitation for Detergent Removal
Objective: To remove SURFONIC JL-80X from protein samples prior to protein quantification.

Materials:
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Protein sample containing SURFONIC JL-80X

Cold acetone (-20°C)

Microcentrifuge

Resuspension buffer (compatible with the chosen protein assay)

Procedure:

Precipitation:

To 1 volume of your protein sample, add 4 volumes of cold acetone.

Vortex briefly and incubate at -20°C for 1 hour.

Pelleting: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet the precipitated

protein.

Washing: Carefully decant the supernatant containing the detergent. Wash the protein pellet

by adding 1 volume of cold acetone and centrifuging again at 15,000 x g for 5 minutes at

4°C.

Drying: Remove the supernatant and air-dry the pellet for 5-10 minutes to remove residual

acetone. Do not over-dry the pellet as it may be difficult to redissolve.

Resuspension: Resuspend the protein pellet in a suitable volume of a buffer that is

compatible with your downstream protein assay.

Quantification: Proceed with your chosen protein assay (e.g., Bradford or BCA).
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Bradford Assay Components
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Caption: Mechanism of SURFONIC JL-80X interference in the Bradford protein assay.
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Caption: Decision workflow for choosing a protein assay with SURFONIC JL-80X.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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